![molecular formula C4H4O3 B7881376 4-hydroxy-3H-furan-2-one CAS No. 436162-45-7](/img/structure/B7881376.png)
4-hydroxy-3H-furan-2-one
Overview
Description
4-hydroxy-3H-furan-2-one is a useful research compound. Its molecular formula is C4H4O3 and its molecular weight is 100.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Naturally Occurring Lactones : 4-Hydroxy-3H-furan-2-one derivatives are valuable intermediates in synthesizing natural lactones, contributing significantly to organic chemistry and pharmaceuticals (Gelin & Pollet, 1980).
Flavor and Aroma Constituents in Foods : Dimethyl-4-hydroxy-2H-furan-3-one, a related compound, is a key flavor constituent in many fruits and baked foods, with applications in food chemistry and analysis (Zabetakis, Gramshaw, & Robinson, 1999).
Advanced Synthesis Techniques : Novel methods for synthesizing 4-dialkylamino-5H-furan-2-ones from simple building blocks have been developed, highlighting the compound's versatility in chemical synthesis (Gabriele et al., 2004).
Green Chemistry Applications : Furan-2-carbaldehydes, related to 4-hydroxy-3H-furan-2-one, are used as green C1 building blocks in synthesizing bioactive compounds, demonstrating the compound's role in sustainable and environmentally friendly chemistry (Yu et al., 2018).
Antioxidant Activity : Some derivatives of 4-hydroxy-3H-furan-2-one exhibit significant antioxidant activity, making them potentially useful in pharmacology and healthcare (Point et al., 1998).
Novel Compound Synthesis : Research has developed methods for synthesizing new furan-2(5H)-one derivatives with potential applications in drug development and materials science (Lichitsky et al., 2020).
properties
IUPAC Name |
4-hydroxy-3H-furan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h2,5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYLASZFTXTSJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=COC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623211 | |
Record name | 4-Hydroxyfuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3H-furan-2-one | |
CAS RN |
436162-45-7 | |
Record name | 4-Hydroxyfuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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